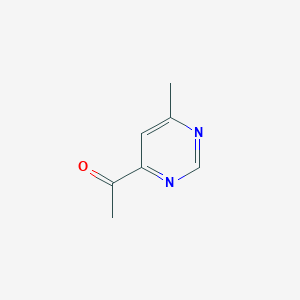

1-(6-Methylpyrimidin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCKALAOPJUYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439874 | |

| Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67073-96-5 | |

| Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-Methylpyrimidin-4-yl)ethanone, a key heterocyclic ketone with significant potential in synthetic and medicinal chemistry. While direct, in-depth literature on this specific molecule is limited, this document consolidates available data and draws logical, experience-based inferences from closely related analogues to present a holistic view of its synthesis, properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this versatile building block in drug discovery and development.

Introduction: The Pyrimidine Core and Its Significance

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs.[1][2] The inherent electronic properties of the pyrimidine nucleus, characterized by its electron-deficient nature, and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged structure in medicinal chemistry. The introduction of functional groups, such as the acetyl moiety in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries.[3]

This guide will focus on the specific attributes of this compound, providing a detailed examination of its chemical identity, synthetic considerations, spectroscopic profile, and potential as a precursor to novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 67073-96-5 | [4] |

| Molecular Formula | C₇H₈N₂O | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 74-76 °C | Supplier Data |

| Boiling Point | 249.9 °C at 760 mmHg (Predicted) | Public Databases |

| Density | 1.1±0.1 g/cm³ (Predicted) | Public Databases |

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a source of the N-C-N fragment, such as an amidine.

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: The Biginelli Reaction and its Analogs

The condensation of a β-diketone with an amidine, urea, or guanidine is a classic and versatile method for the synthesis of pyrimidines.[5] For the synthesis of this compound, a plausible route would involve the reaction of pentane-2,4-dione with formamidine.

Reaction Scheme:

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed):

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentane-2,4-dione.

-

Addition of Amidine: Add formamidine hydrochloride to the reaction mixture. The use of the hydrochloride salt will require an equimolar amount of base to liberate the free amidine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: A base such as sodium ethoxide is crucial to deprotonate the active methylene group of the β-diketone, initiating the condensation cascade.

-

Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the reactants and the base.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the aromatic protons of the pyrimidine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine-CH₃ | ~2.6 | Singlet | 3H | Methyl group attached to the pyrimidine ring. |

| Acetyl-CH₃ | ~2.7 | Singlet | 3H | Methyl group of the acetyl moiety. |

| Pyrimidine-H5 | ~7.5 | Singlet | 1H | Proton at the 5-position of the pyrimidine ring. |

| Pyrimidine-H2 | ~9.1 | Singlet | 1H | Proton at the 2-position of the pyrimidine ring. |

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine-CH₃ | ~24 | Methyl carbon attached to the pyrimidine ring. |

| Acetyl-CH₃ | ~26 | Methyl carbon of the acetyl group. |

| Pyrimidine-C5 | ~122 | Aromatic carbon at the 5-position. |

| Pyrimidine-C4 | ~165 | Aromatic carbon at the 4-position, attached to the acetyl group. |

| Pyrimidine-C6 | ~168 | Aromatic carbon at the 6-position, attached to the methyl group. |

| Pyrimidine-C2 | ~158 | Aromatic carbon at the 2-position. |

| Acetyl-C=O | ~198 | Carbonyl carbon of the acetyl group. |

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ketone) | 1700-1680 | Strong |

| C=N, C=C (aromatic) | 1600-1450 | Medium-Strong |

Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group (M-15).

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electrophilic nature of the pyrimidine ring and the presence of the versatile acetyl group.

Reactions at the Acetyl Group

The ketone functionality can undergo a wide range of transformations, providing access to a diverse array of derivatives.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization reactions.

-

Oxidation: While the acetyl group itself is not readily oxidized, its presence allows for α-functionalization.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation, to form larger, more complex molecules.

-

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, providing a route to vinyl-substituted pyrimidines.

Reactions on the Pyrimidine Ring

The pyrimidine ring is generally electron-deficient and thus susceptible to nucleophilic attack, although it is less reactive than pyridinium salts.

-

Nucleophilic Aromatic Substitution (SₙAr): While not as facile as in pyrimidines bearing good leaving groups, SₙAr reactions are a possibility under forcing conditions.

-

N-Alkylation: The nitrogen atoms of the pyrimidine ring can be alkylated using alkyl halides.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

An In-depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)ethanone: Properties, Synthesis, and Applications

Introduction

1-(6-Methylpyrimidin-4-yl)ethanone, with CAS Number 67073-96-5, is a functionalized heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] As a derivative of pyrimidine, it belongs to a class of compounds that form the structural backbone of nucleobases like cytosine, thymine, and uracil, making the pyrimidine scaffold a "privileged" structure in the design of therapeutic agents.[3] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, spectral characteristics, and reactivity, offering valuable insights for its application in the synthesis of novel, biologically active molecules. Its utility is primarily as a chemical intermediate in the production of specialized compounds for the pharmaceutical industry, including potential antiviral, antimicrobial, or central nervous system-acting agents.[4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. The data is a combination of experimentally determined values and computationally predicted properties, providing a robust profile for laboratory use.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67073-96-5 | BOC Sciences[] |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | MySkinRecipes[4] |

| Melting Point | 74-76 °C | BOC Sciences[] |

| Boiling Point | 249.9 °C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | BOC Sciences[] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 136.063662883 Da | PubChem[1] |

Molecular Structure

The structure of this compound consists of a pyrimidine ring substituted with a methyl group at position 6 and an acetyl group at position 4.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of pyrimidinyl ketones can be approached through various methods, including the cyclization of diketones with amidines or the functionalization of a pre-existing pyrimidine ring.[3][6] A highly plausible and effective strategy for synthesizing this compound involves the reaction of 6-methylpyrimidine-4-carbonitrile with a methyl Grignard reagent. This method leverages the reliable conversion of a nitrile to a ketone.[3]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Grignard reactions with pyrimidine nitriles.[3]

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Initiation of the reaction is indicated by gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, stir the resulting grey solution for an additional 30 minutes at room temperature to ensure complete formation of methylmagnesium bromide.

-

-

Reaction and Work-up:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 6-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the intermediate imine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

-

Spectral Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals.

-

A singlet at ~9.2 ppm corresponding to the proton at the C2 position of the pyrimidine ring.

-

A singlet at ~7.5 ppm for the proton at the C5 position.

-

A singlet at ~2.8 ppm integrating to three protons, representing the methyl group at C6.

-

A singlet at ~2.7 ppm integrating to three protons, corresponding to the acetyl methyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven signals.

-

A signal for the carbonyl carbon (C=O) is expected around 195-200 ppm.

-

Signals for the pyrimidine ring carbons would appear in the aromatic region (~150-165 ppm for C4 and C6, ~158 ppm for C2, and ~120 ppm for C5).

-

The acetyl methyl carbon would resonate around 25-30 ppm.

-

The C6-methyl carbon would appear at a similar chemical shift, around 23-28 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands.

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of the C=O (carbonyl) stretching of the ketone.

-

Bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyrimidine ring.

-

C-H stretching bands for the aromatic and methyl groups just below and above 3000 cm⁻¹ .

-

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 136 , corresponding to the molecular weight of the compound.[1]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its two primary functional components: the electron-deficient pyrimidine ring and the electrophilic acetyl group. This dual reactivity makes it a versatile building block in organic synthesis.

Key Reaction Pathways

-

Reactions at the Carbonyl Group: The acetyl group is a classic electrophilic center, susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for the elaboration of the side chain, a common strategy in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Condensation: It can react with primary amines or hydroxylamine to form imines (Schiff bases) or oximes, respectively.[9]

-

Alpha-Functionalization: The α-protons on the acetyl methyl group can be removed by a base to form an enolate, which can then react with various electrophiles.

-

-

Reactions on the Pyrimidine Ring: The pyrimidine ring is π-deficient, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present. While this specific molecule lacks a leaving group, its derivatives do not. More relevant is the potential for electrophilic attack at the C5 position, though this is generally difficult due to the deactivating nature of the ring nitrogens.

Caption: Key reactivity sites on this compound.

This versatile reactivity profile allows this compound to serve as a key intermediate in the synthesis of more complex molecules. The pyrimidine core is a frequent motif in compounds targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes, making this building block highly relevant for constructing libraries of potential drug candidates.[10]

Conclusion

This compound is a valuable heterocyclic intermediate characterized by its stable pyrimidine core and reactive acetyl functional group. Its well-defined physicochemical properties and predictable spectral characteristics make it a reliable component in multi-step synthetic campaigns. The strategic importance of the pyrimidine scaffold in medicinal chemistry ensures that this compound will continue to be a relevant building block for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

- 1. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

1-(6-Methylpyrimidin-4-yl)ethanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(6-Methylpyrimidin-4-yl)ethanone

Introduction: The Analytical Imperative

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of therapeutic agents due to their role as fundamental components of nucleic acids.[1] The compound this compound (CAS No. 67073-96-5) is a key heterocyclic building block whose precise structural characterization is paramount for ensuring the integrity of subsequent synthetic pathways and the ultimate biological activity of target molecules.[2][3][4]

This guide eschews a rigid, templated approach to provide a dynamic, logic-driven narrative on the structural elucidation of this compound. As a self-validating system, the workflow described herein demonstrates how orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are synergistically employed to build an unassailable structural hypothesis from the ground up. We will explore not just the "what" but the "why" behind each experimental choice and data interpretation, reflecting a field-proven methodology for molecular characterization.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry and elemental analysis.[5][6][7] For this compound, the molecular formula is established as C₇H₈N₂O .[8][9]

Causality of Calculation: The Index of Hydrogen Deficiency (IHD)

The molecular formula is not merely a list of atoms; it is a roadmap to the molecule's architecture. The IHD, or degrees of unsaturation, provides the first critical insight into the presence of rings and/or multiple bonds.[10]

The formula for calculating the IHD is: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₈N₂O: IHD = 7 - (8/2) - (0/2) + (2/2) + 1 = 7 - 4 + 1 + 1 = 5

An IHD of 5 is a significant finding. It immediately suggests a highly unsaturated system. A typical aromatic ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining degree of unsaturation strongly implies the presence of an additional π-bond, such as a carbonyl (C=O) or a nitrile (C≡N) group. This initial calculation guides our interpretation of the subsequent spectroscopic data.

Part 2: The Spectroscopic Gauntlet - A Multi-Technique Approach

The elucidation process relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.[11][12] The workflow is designed for cross-validation, where the hypothesis from one technique is confirmed or refined by the next.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry serves two primary functions: it confirms the molecular weight of the compound and provides crucial information about its substructures through fragmentation analysis.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.

-

Acceleration & Deflection: The resulting ions are accelerated through an electric field and then deflected by a magnetic field.

-

Detection: The detector records the mass-to-charge ratio (m/z) of the ions. The relative abundance of each ion is plotted to generate the mass spectrum.

Data Interpretation

The mass spectrum provides the definitive confirmation of the molecular formula and key structural motifs.

| m/z Value | Proposed Fragment | Identity | Significance |

| 136 | [C₇H₈N₂O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of 136.15 g/mol .[9] |

| 121 | [M - CH₃]⁺ | Acylium Ion | Loss of a methyl radical is a classic fragmentation for a methyl ketone. |

| 93 | [M - COCH₃]⁺ | 6-Methylpyrimidine Cation | Loss of the entire acetyl group points to its identity as a substituent. |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine Ring Fragment | Characteristic fragmentation of the pyrimidine core after initial losses. |

The molecular ion peak at m/z 136 validates the molecular formula. The prominent peak at m/z 121 ([M-15]⁺) is highly characteristic of a methyl ketone, arising from the alpha-cleavage of a methyl radical. Furthermore, the peak at m/z 93, corresponding to the loss of an acetyl radical (43 Da), strongly suggests that an acetyl group is attached to a methylpyrimidine core. The fragmentation patterns of pyrimidine derivatives are well-documented and often involve cleavage at the substituent followed by decomposition of the ring itself.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Sample Scan: The infrared beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated radiation is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The FTIR spectrum provides immediate confirmation of the key functional groups predicted by the IHD calculation and MS fragmentation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | C-H Stretch | Aromatic (Pyrimidine Ring) | Confirms the presence of an aromatic system. |

| ~2960 | C-H Stretch | Aliphatic (Methyl Groups) | Indicates the presence of sp³ C-H bonds. |

| ~1690 | C=O Stretch | Conjugated Ketone | This strong, sharp absorption is highly diagnostic. Its position, below the typical 1715 cm⁻¹ for a saturated ketone, confirms conjugation with the aromatic pyrimidine ring.[17][18][19] |

| ~1580, ~1470 | C=C and C=N Stretch | Aromatic Ring | Characteristic stretching vibrations of the pyrimidine ring.[20] |

The most telling feature is the intense carbonyl (C=O) absorption at approximately 1690 cm⁻¹. The frequency is shifted lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to resonance with the pyrimidine ring, which delocalizes electron density and weakens the C=O double bond.[18] This single peak powerfully corroborates the IHD of 5 and the methyl ketone fragmentation seen in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[5][11][21] We utilize both ¹H and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, to unambiguously map the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

¹H NMR Acquisition: The sample is placed in the spectrometer. The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include pulse angle, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

DEPT Acquisition: DEPT-90 and DEPT-135 pulse sequences are run. A DEPT-90 spectrum shows only CH (methine) carbons. A DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons do not appear in DEPT spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their integration (relative number of protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.15 | Singlet | 1H | H-2 | The proton at C-2 is flanked by two electronegative nitrogen atoms, causing a significant downfield shift. It has no adjacent protons, resulting in a singlet. |

| 7.55 | Singlet | 1H | H-5 | This pyrimidine proton is less deshielded than H-2. It also has no adjacent protons, appearing as a singlet. |

| 2.80 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl. The signal is a singlet as there are no neighboring protons. |

| 2.70 | Singlet | 3H | Ring -CH₃ | The methyl group attached to the pyrimidine ring is in the aromatic region, leading to a downfield shift. It appears as a singlet. |

¹³C NMR and DEPT Data Interpretation

The ¹³C NMR and DEPT spectra provide a complete census of the carbon atoms in the molecule, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |

| 195.5 | No Peak | No Peak | C=O | The carbonyl carbon is highly deshielded and appears far downfield. As a quaternary carbon, it is absent in DEPT spectra. |

| 168.0 | No Peak | No Peak | C-6 | A quaternary carbon of the pyrimidine ring, substituted with the methyl group. Its chemical shift is high due to being part of the aromatic system and bonded to nitrogen. |

| 165.5 | No Peak | No Peak | C-4 | A quaternary carbon of the pyrimidine ring, substituted with the acetyl group. Similar deshielding effects as C-6. |

| 158.0 | Positive | Positive | C-2 | The carbon at position 2 is bonded to a proton (confirmed by DEPT) and is the most deshielded of the CH carbons due to being between two nitrogens. |

| 120.5 | Positive | Positive | C-5 | The second CH carbon of the pyrimidine ring, appearing at a more upfield position compared to C-2. |

| 26.0 | Positive | No Peak | -COCH₃ | The methyl carbon of the acetyl group, appearing in the typical aliphatic region. |

| 24.5 | Positive | No Peak | Ring -CH₃ | The methyl carbon attached to the pyrimidine ring. |

Part 3: Synthesis of Evidence and Final Confirmation

Caption: Correlation of spectroscopic data to the final structure.

-

IHD and Formula: The journey began with the formula C₇H₈N₂O and an IHD of 5, indicating a pyrimidine ring (IHD=4) and one additional π-bond.

-

Functional Groups: FTIR confirmed the presence of a conjugated ketone (C=O at ~1690 cm⁻¹) and an aromatic system, perfectly accounting for the IHD of 5.

-

Molecular Weight and Key Pieces: MS confirmed the molecular weight (m/z 136) and showed fragmentation corresponding to the loss of a methyl radical and an acetyl radical, identifying a methyl ketone substituent.

-

Carbon Skeleton: ¹³C NMR and DEPT accounted for all 7 carbons: one carbonyl, four distinct pyrimidine ring carbons (two quaternary, two CH), and two distinct methyl carbons.

-

Proton Placement: ¹H NMR identified all 8 protons in four distinct, non-coupled environments: two aromatic protons on the pyrimidine ring and two methyl groups, with integrations matching the structure.

Every piece of data corroborates the others, leading to the unambiguous identification of the compound as This compound . The causality is clear: the electron-withdrawing nature of the pyrimidine ring and the carbonyl group explains the downfield chemical shifts in NMR, while the conjugation explains the lowered C=O stretching frequency in the IR spectrum. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any research or development endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chemcd.com [chemcd.com]

- 5. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Ethanone,1-(6-methyl-4-pyrimidinyl)- | 67073-96-5 [chemicalbook.com]

- 9. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 11. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 12. benchchem.com [benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. article.sapub.org [article.sapub.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

1-(6-Methylpyrimidin-4-yl)ethanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(6-Methylpyrimidin-4-yl)ethanone

Introduction

This compound (CAS No. 67073-96-5) is a heterocyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry.[1][2] Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of both a methyl group and an acetyl group on the pyrimidine ring offers versatile handles for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, coupled with a detailed analysis of its structural characterization using modern spectroscopic techniques. The content is tailored for researchers, scientists, and drug development professionals, offering both practical protocols and the underlying scientific principles.

Synthesis of this compound

Synthetic Strategy: A Grignard Approach

The synthesis of pyrimidinyl ketones can be approached through various methods, including the direct acylation of the pyrimidine ring or the construction of the ring from acyclic precursors.[3][4] However, direct acylation of electron-deficient heterocycles like pyrimidine can be challenging.[5] A more reliable and high-yielding strategy involves the conversion of a functional group on a pre-formed pyrimidine ring.

The chosen strategy leverages the reactivity of organometallic reagents with nitriles. Specifically, it involves the synthesis of a pyrimidinecarbonitrile intermediate, which is then reacted with a Grignard reagent to yield the desired ketone after hydrolysis. This approach is advantageous as the reaction of nitriles with Grignard reagents to form ketones is a well-established and efficient transformation.[6] The starting material, 4-cyano-6-methylpyrimidine, can be synthesized from the more readily available 4-methylpyrimidine. The nitrosation of the 4-methyl group, followed by dehydration of the resulting aldoxime, is an effective method for introducing the cyano group at the desired position.[6]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol (Step 2)

This protocol details the conversion of 4-cyano-6-methylpyrimidine to the target ketone.

Materials:

-

4-Cyano-6-methylpyrimidine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 4-cyano-6-methylpyrimidine (1.0 eq). Anhydrous THF (or Et₂O) is added to dissolve the starting material.

-

Grignard Addition: The solution is cooled to 0 °C using an ice bath. Methylmagnesium bromide solution (1.1 - 1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Causality Insight: The reaction is exothermic, and slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent side reactions such as dimerization, and ensure safety.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing ensures the reaction goes to completion by providing the necessary activation energy for the nucleophilic attack of the Grignard reagent on the nitrile carbon.

-

-

Quenching and Hydrolysis: The reaction mixture is cooled back to 0 °C. It is then quenched by the slow, careful addition of a saturated aqueous solution of NH₄Cl. This step hydrolyzes the intermediate magnesium imine salt to the corresponding imine, which is then further hydrolyzed to the ketone.

-

Causality Insight: Using a mild acid source like NH₄Cl is preferred over strong acids to prevent potential degradation of the pyrimidine ring or acid-catalyzed side reactions. This step is highly exothermic and can release flammable gases; hence, it must be performed slowly at 0 °C.

-

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine.

-

Drying and Concentration: The combined organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Characterization and Structural Elucidation

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7] Samples are typically prepared by dissolving 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet integrating to 3 protons for the acetyl methyl group (-COCH₃ ).

-

A singlet integrating to 3 protons for the pyrimidine methyl group (-CH₃ ).

-

Two distinct signals in the aromatic region, each integrating to 1 proton, corresponding to the two protons on the pyrimidine ring. These will likely appear as singlets or narrow doublets depending on the coupling constants. The proton at position 5 (between the two substituents) is expected to be upfield compared to the proton at position 2.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique carbon signals:

-

A signal in the downfield region (>190 ppm) for the carbonyl carbon (C =O).

-

Four signals in the aromatic/heteroaromatic region for the four sp²-hybridized carbons of the pyrimidine ring.

-

Two signals in the upfield region for the two methyl carbons.

-

| Data Point | Expected Value / Observation | Rationale |

| Molecular Formula | C₇H₈N₂O | Confirmed by Mass Spectrometry.[1] |

| ¹H NMR | ~2.7 ppm (s, 3H), ~2.8 ppm (s, 3H), ~7.5 ppm (s, 1H), ~9.2 ppm (s, 1H) | Chemical shifts for acetyl-CH₃, ring-CH₃, H-5, and H-2 protons, respectively. |

| ¹³C NMR | ~25 ppm, ~27 ppm, ~120 ppm, ~158 ppm, ~165 ppm, ~168 ppm, ~195 ppm | Approximate shifts for the two -CH₃, and five sp² carbons (ring C's and C=O). |

| IR (cm⁻¹) | ~1710 (strong, sharp), ~1580 & ~1550 (medium), ~2900-3000 (weak) | Characteristic absorptions for C=O stretch, C=N/C=C ring stretches, and C-H stretches.[9] |

| MS (EI) | m/z 136 [M]⁺, 121 [M-15]⁺, 93 [M-43]⁺ | Molecular ion, loss of a methyl radical, and loss of the acetyl radical.[10][11] |

| Caption: Summary of Expected Analytical Data. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1690-1720 cm⁻¹. This is a highly characteristic peak for a ketone conjugated with an aromatic system.[9]

-

Aromatic Ring Stretches: Medium intensity peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine ring are expected around 1400-1600 cm⁻¹.

-

C-H Stretches: Weak to medium bands from the sp³ C-H bonds of the methyl groups will appear just below 3000 cm⁻¹, while sp² C-H stretches from the ring protons will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[11]

-

Molecular Ion Peak: Using Electron Ionization (EI), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 136.15 g/mol .[1] The high-resolution mass spectrum should show the exact mass at approximately 136.0637 Da.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:

-

α-cleavage: Loss of the acetyl methyl radical (•CH₃) to give a fragment at m/z 121 ([M-15]⁺).

-

α-cleavage: Loss of the acetyl radical (•COCH₃) to give a fragment at m/z 93 ([M-43]⁺). These fragmentation patterns are diagnostic and help to confirm the structure of the molecule.[13]

-

Conclusion

This technical guide outlines a reliable and efficient synthesis of this compound via a Grignard reaction with a nitrile precursor. The rationale behind the synthetic strategy and key experimental steps has been detailed to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive guide to the structural characterization using NMR, IR, and Mass Spectrometry has been presented, establishing a clear framework for verifying the identity and purity of the final product. The information provided herein serves as a valuable resource for researchers utilizing this versatile building block in their synthetic and drug discovery endeavors.

References

- 1. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. uni-saarland.de [uni-saarland.de]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic data of 1-(6-Methylpyrimidin-4-yl)ethanone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-Methylpyrimidin-4-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. With the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , this pyrimidine derivative serves as a valuable building block in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with analogous structures to offer researchers a robust framework for characterization. Detailed, field-proven protocols for data acquisition are provided, underpinned by the causal logic behind experimental choices to ensure reproducibility and accuracy.

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical and chemical research, the unambiguous identification of a synthesized compound is the bedrock of all subsequent investigation. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering distinct fingerprints that confirm the arrangement of atoms and functional groups. For a molecule like this compound, which contains a heteroaromatic pyrimidine ring and a ketone functionality, a multi-faceted spectroscopic approach is not just recommended, but essential.

This guide leverages a combination of ¹H NMR, ¹³C NMR, IR, and MS to create a complete analytical profile. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and elemental composition.

By integrating the data from these methods, we can achieve a self-validating system for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, we can predict four distinct proton signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| A | ~9.1 | Singlet | 1H | H2 | The proton at position 2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift. |

| B | ~7.5 | Singlet | 1H | H5 | This aromatic proton is on the pyrimidine ring and appears in the typical aromatic region. |

| C | ~2.8 | Singlet | 3H | Pyrimidine-CH₃ | The methyl group attached to the pyrimidine ring is expected to be deshielded compared to a standard aliphatic methyl group. |

| D | ~2.7 | Singlet | 3H | Acetyl-CH₃ | The protons of the acetyl methyl group are adjacent to a carbonyl group, causing a characteristic downfield shift. |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~198.0 | Carbonyl (C=O) | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. |

| ~168.0 | C6 | This carbon is attached to the methyl group and is part of the aromatic ring. |

| ~159.0 | C2 | The carbon at position 2 is flanked by two nitrogen atoms, leading to a strong deshielding effect. |

| ~157.0 | C4 | This carbon is attached to the acetyl group and is part of the aromatic ring. |

| ~120.0 | C5 | This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. |

| ~26.0 | Acetyl-CH₃ | The methyl carbon of the acetyl group. |

| ~24.0 | Pyrimidine-CH₃ | The methyl carbon attached to the pyrimidine ring. |

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds, and a spectral width covering -2 to 12 ppm.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Typical parameters: 1024 or more scans (due to low sensitivity), relaxation delay of 2 seconds, and a spectral width of 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization of NMR Workflow

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Pyrimidine derivatives exhibit characteristic vibrational modes for their functional groups.[4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic (Pyrimidine Ring) |

| ~2950 | Medium-Weak | C-H Stretch | Aliphatic (Methyl Groups) |

| ~1700 | Strong | C=O Stretch | Ketone |

| ~1580-1620 | Medium-Strong | C=N Stretch | Pyrimidine Ring |

| ~1450-1600 | Medium | C=C Stretch | Pyrimidine Ring |

| ~1200-1350 | Medium | C-N Stretch | Pyrimidine Ring |

The most prominent and diagnostic peak is expected to be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. This peak is a clear indicator of the ketone functional group.[4][5]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of IR (ATR) Workflow

Caption: Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through high-resolution instruments, the elemental formula. The exact mass of this compound is 136.0637 Da.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Predicted) | Ion | Rationale |

| 136 | [M]⁺˙ | Molecular ion peak corresponding to the entire molecule. |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group, a common fragmentation for methyl ketones. |

| 94 | [M - C₂H₂O]⁺ | Loss of a neutral ketene molecule via McLafferty rearrangement or other cleavage. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and often abundant fragment for acetyl-containing compounds. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with liquid chromatography (LC).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through an LC system.

-

Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied, creating an aerosol of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualization of MS Workflow

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. While this guide presents a predictive but highly accurate spectroscopic profile based on fundamental principles and data from analogous structures, it provides researchers and drug development professionals with a robust benchmark for experimental verification. The detailed protocols and workflow visualizations serve as a practical resource for obtaining high-quality data, ensuring the integrity and validity of their scientific findings. The convergence of the predicted data from these distinct analytical techniques provides a high degree of confidence in the structural assignment of the target molecule.

References

An In-Depth Technical Guide to the Physical Properties of 1-(6-Methylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Methylpyrimidin-4-yl)ethanone is a heterocyclic ketone containing a pyrimidine ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development workflows. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized methodologies for their experimental determination.

Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of its chemical and physical characterization.

Identifier Information:

The SMILES notation provides a linear representation of the molecular structure, which is invaluable for computational modeling and database searches.

References

A Technical Guide to the Solubility of 1-(6-Methylpyrimidin-4-yl)ethanone in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug discovery and development pipeline, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(6-Methylpyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. Rather than merely presenting data, this document elucidates the theoretical principles governing its solubility, outlines a gold-standard experimental protocol for its determination, and offers expert analysis on its expected behavior in a range of common organic solvents. This approach equips researchers with the foundational knowledge to predict solubility trends, select appropriate solvent systems, and design robust experimental plans.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility. This compound (CAS: 67073-96-5) is a small molecule featuring a nitrogen-containing pyrimidine ring, which imparts distinct polarity and hydrogen bonding capabilities.[1][2][3]

Molecular Structure:

References

A Comprehensive Technical Guide to the Purity Analysis of 1-(6-Methylpyrimidin-4-yl)ethanone

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate tapestry of drug development, the purity of each thread determines the strength and integrity of the final fabric. 1-(6-Methylpyrimidin-4-yl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly influence the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of this critical intermediate, grounded in scientific principles and regulatory expectations. We will delve into the rationale behind analytical choices, offering not just protocols, but a self-validating system for ensuring the quality of this compound.

Understanding the Molecule and Its Synthetic Landscape

This compound is a heterocyclic ketone with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. Its structure, featuring a pyrimidine ring, makes it a valuable synthon in medicinal chemistry.

A plausible and common synthetic route for preparing this compound involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a cyanopyrimidine precursor, like 4-cyano-6-methylpyrimidine. This reaction proceeds through a nucleophilic addition to the nitrile group, followed by hydrolysis to yield the ketone.

Potential Process-Related Impurities

A thorough understanding of the synthesis process is paramount for predicting potential impurities[2]. Based on the Grignard synthesis route, the following impurities could arise:

-

Starting Materials: Unreacted 4-cyano-6-methylpyrimidine.

-

By-products: Side-products from the Grignard reaction, such as tertiary alcohols formed by the addition of a second equivalent of the Grignard reagent to the ketone product.

-

Reagent-Related Impurities: Impurities originating from the Grignard reagent itself or other reagents used in the synthesis.

These potential impurities must be considered when developing and validating analytical methods for purity assessment.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a complete and reliable purity assessment. We will focus on a combination of chromatographic and spectroscopic techniques to ensure both quantitative purity and structural integrity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of this compound and separating it from its non-volatile organic impurities. The method's development and validation should adhere to the principles outlined in ICH guideline Q2(R1)[3][4][5].

Rationale for Method Development:

The choice of a C18 stationary phase provides a versatile platform for separating compounds of moderate polarity like our target molecule. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition, a mixture of a buffered aqueous phase and an organic modifier (acetonitrile), is optimized to achieve good peak shape and resolution. UV detection is suitable due to the chromophoric nature of the pyrimidine ring.

Experimental Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute as necessary for analysis.

-

Data Presentation: Representative HPLC Purity Data

| Compound | Retention Time (min) | Area (%) |

| This compound | 12.5 | 99.85 |

| Impurity 1 (Starting Material) | 8.2 | 0.08 |

| Impurity 2 (By-product) | 15.1 | 0.05 |

| Unknown Impurity | 10.4 | 0.02 |

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile by-products[6][7].

Rationale for Method Development:

A non-polar capillary column is suitable for separating a wide range of volatile organic compounds. The temperature programming allows for the efficient separation of compounds with different boiling points. Mass spectrometric detection provides definitive identification of the separated components.

Experimental Protocol: GC-MS Method for Volatile Impurity Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Mode: Split (20:1).

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

-

Sample Preparation:

-

Dissolve a known amount of the sample (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of dichloromethane) that does not interfere with the analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the main component and any isolated impurities[8]. Furthermore, quantitative NMR (qNMR) can be a powerful primary method for determining purity without the need for a reference standard of the analyte.

Rationale for NMR Analysis:

¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of all signals.

Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.15 | s | 1H | H-2 |

| 7.50 | s | 1H | H-5 |

| 2.70 | s | 3H | -COCH₃ |

| 2.65 | s | 3H | -CH₃ (ring) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 198.0 | C=O |

| 168.0 | C-6 |

| 158.5 | C-2 |

| 157.0 | C-4 |

| 118.0 | C-5 |

| 26.0 | -COCH₃ |

| 24.0 | -CH₃ (ring) |

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical component of understanding the intrinsic stability of a drug substance intermediate[9][10]. These studies help to identify potential degradation products that could form under storage or handling conditions and ensure that the analytical methods are "stability-indicating."

Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.

Samples are then analyzed by the validated HPLC method to assess the extent of degradation and identify any new impurity peaks. The pyrimidine ring is susceptible to hydrolytic cleavage under harsh acidic or basic conditions, and oxidation of the methyl group or other parts of the molecule can occur[9][11].

Visualization of Analytical Workflows

General Purity Analysis Workflow

References

- 1. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. scienceopen.com [scienceopen.com]

- 4. preprints.org [preprints.org]

- 5. rsc.org [rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biomedres.us [biomedres.us]

- 8. abap.co.in [abap.co.in]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

A Technical Guide to the Research Applications of 1-(6-Methylpyrimidin-4-yl)ethanone: A Versatile Pyrimidine-Based Chemical Scaffold

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No. 67073-96-5).[1][2][3][4] While specific biological activities for this compound are not extensively documented, its structure, centered on the highly valued pyrimidine core, presents a wealth of opportunities for drug discovery and chemical biology. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[5][6] This guide will deconstruct the synthetic potential of this compound, focusing on its reactive acetyl group as a versatile handle for chemical modification. We will present scientifically-grounded, hypothetical research applications in key therapeutic areas, including the development of kinase inhibitors, novel central nervous system (CNS) agents, and next-generation antimicrobials. Each proposed application is accompanied by a detailed scientific rationale, step-by-step experimental protocols, and workflow visualizations to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this promising chemical intermediate.

Section 1: Foundational Profile of this compound

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[7] Its significance in biology is fundamental, as it forms the core structure of the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA.[5][8] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[6][9] This versatility has led to the development of a multitude of FDA-approved drugs for treating a broad spectrum of diseases, including cancer, viral infections, and bacterial infections.[8][9] The pyrimidine core is readily amenable to chemical modification at multiple positions, allowing for the creation of large, diverse libraries of compounds for high-throughput screening.[5]

Physicochemical Properties

This compound is a solid, crystalline compound with properties that make it an excellent starting material for multi-step synthesis.[10][] Its key characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 67073-96-5 | [1][3][10] |

| Molecular Formula | C₇H₈N₂O | [3][10] |

| Molecular Weight | 136.15 g/mol | [3][10] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 74-76 °C | [10][] |

| IUPAC Name | This compound | [3] |

Synthetic Accessibility

The synthesis of substituted pyrimidines is well-established in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like an amidine or guanidine.[12] While specific synthesis routes for this compound are proprietary or found within patent literature, its structure suggests it can be readily prepared using established multicomponent reaction protocols, making it an accessible and cost-effective building block for research and development.[13][14]

Section 2: The Acetyl Moiety as a Gateway for Chemical Diversification

The primary utility of this compound as a research tool lies in the reactivity of its acetyl (ethanone) group. This ketone functionality serves as a robust synthetic handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. Understanding these potential reactions is key to unlocking the compound's value.

The diagram below illustrates several high-potential synthetic pathways originating from the acetyl group. These transformations are fundamental for building libraries of novel compounds for biological screening.

Caption: Key synthetic transformations of the acetyl group.

Section 3: Application in the Design of Novel Kinase Inhibitors

Scientific Rationale

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core is a prevalent scaffold in numerous approved kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6] The structure of this compound provides an ideal starting point for creating compounds that can be elaborated into potent and selective kinase inhibitors. Specifically, by using the acetyl group to build fused heterocyclic systems, one can generate scaffolds known to inhibit kinases, such as the pyrazolo[3,4-d]pyrimidine core found in inhibitors of mTOR and other kinases.[15]

Proposed Synthetic and Screening Workflow

A logical workflow for developing a kinase inhibitor from this starting material involves synthesis, biochemical screening, and cellular validation.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | C7H8N2O | CID 10441757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcd.com [chemcd.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. scispace.com [scispace.com]

- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethanone,1-(6-methyl-4-pyrimidinyl)- | 67073-96-5 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a wide array of clinically significant therapeutic agents.[1][2][3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrimidine derivatives. We will explore their established roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is designed to serve as an in-depth resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design and development of novel pyrimidine-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is of profound biological importance.[1][5] Its presence in the nucleobases of DNA and RNA provides a fundamental basis for its biocompatibility and recognition by various biological systems.[2][3][6] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for medicinal chemists. The ring's unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, allow for effective interaction with a multitude of biological targets.[2] Furthermore, the pyrimidine skeleton can be readily functionalized at the 2, 4, 5, and 6 positions, enabling extensive structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.[2] Consequently, pyrimidine derivatives have been successfully developed into drugs for a vast range of diseases, including cancers, infectious diseases, and cardiovascular conditions.[1][7][8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting key enzymes and pathways that drive malignant proliferation and survival.[1][9][10] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling.

Mechanism of Action: Kinase Inhibition